molecular formula C23H16O7 B3714709 3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid

3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid

Cat. No.: B3714709
M. Wt: 404.4 g/mol
InChI Key: COZDLXYTQFQOHQ-UHFFFAOYSA-N
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Description

3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid is a complex organic compound with a unique structure that includes a furan ring, a dioxane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the dioxane ring and the subsequent attachment of the furan and benzoic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives, furan-containing molecules, and dioxane-based compounds. Examples include:

Uniqueness

What sets 3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[5-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7/c1-13-7-8-15(20(24)25)11-17(13)19-10-9-16(28-19)12-18-21(26)29-23(30-22(18)27)14-5-3-2-4-6-14/h2-12,23H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZDLXYTQFQOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid
Reactant of Route 2
3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid
Reactant of Route 4
3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid
Reactant of Route 6
3-{5-[(4,6-Dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid

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